molecular formula CH3O3PbS+ B100380 Methanesulfonic acid, lead(2+) salt CAS No. 17570-76-2

Methanesulfonic acid, lead(2+) salt

Cat. No.: B100380
CAS No.: 17570-76-2
M. Wt: 302 g/mol
InChI Key: FATANZCACBSRQW-UHFFFAOYSA-M
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Description

Methanesulfonic acid, lead(2+) salt is a chemical compound formed by the reaction of methanesulfonic acid with lead. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . Lead(2+) salts are commonly used in various industrial applications due to their unique properties.

Mechanism of Action

Target of Action

Methanesulfonic acid, lead(2+) salt, also known as lead(2+);methanesulfonate, is primarily targeted towards specialty and base metals , including lead . It has a remarkably high solubility for these metals, making it an interesting leaching agent .

Mode of Action

The compound interacts with its targets through a process known as leaching . Leaching is a process by which soluble constituents are dissolved and transported down through the soil with percolating water. In this case, this compound acts as a leaching agent, dissolving the target metals and facilitating their removal .

Biochemical Pathways

It is known that the compound can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (hcl) or sulfuric acid (h2so4) . This suggests that the compound may interact with various biochemical pathways involving these metals.

Pharmacokinetics

Rodent feeding studies indicate that even water-insoluble lead compounds become bioavailable once exposed to stomach acids .

Result of Action

The primary result of the action of this compound is the dissolution and removal of target metals. This is particularly useful in industries such as mining and metal recovery, where the compound can be used to extract valuable metals from ores or waste materials .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s leaching efficiency increases with the liquid-to-solid ratio or temperature . Additionally, safety precautions must be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Biochemical Analysis

Biochemical Properties

Methanesulfonic acid, lead(2+) salt plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metal ion transport and homeostasis. For instance, it can bind to metalloproteins, altering their conformation and activity. The interaction between this compound and these biomolecules can lead to changes in enzymatic activity, affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to disrupt calcium signaling pathways, leading to altered cellular responses. Additionally, it can modulate the expression of genes involved in oxidative stress responses, potentially leading to increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the lead ion to sulfhydryl groups in proteins, leading to enzyme inhibition or activation. This binding can disrupt the normal function of enzymes, resulting in altered metabolic processes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with persistent alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been shown to cause neurotoxicity and hepatotoxicity in animal models. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to metal ion metabolism. This compound can interact with enzymes and cofactors involved in the detoxification and excretion of lead ions. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through metal ion transporters, leading to its accumulation in certain tissues. The distribution of this compound within the body can influence its overall toxicity and biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, lead(2+) salt can be synthesized by reacting methanesulfonic acid with lead oxide or lead carbonate. The reaction typically occurs in an aqueous medium, where methanesulfonic acid acts as a strong acid to dissolve the lead compound, forming the lead(2+) salt of methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound involves the controlled reaction of methanesulfonic acid with lead compounds under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, lead(2+) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce lead oxides, while substitution reactions can yield various lead-containing organic compounds .

Comparison with Similar Compounds

Methanesulfonic acid, lead(2+) salt can be compared with other lead salts and sulfonic acid derivatives:

This compound is unique due to its combination of strong acidity and high solubility, making it suitable for various specialized applications.

Properties

CAS No.

17570-76-2

Molecular Formula

CH3O3PbS+

Molecular Weight

302 g/mol

IUPAC Name

lead(2+);methanesulfonate

InChI

InChI=1S/CH4O3S.Pb/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+2/p-1

InChI Key

FATANZCACBSRQW-UHFFFAOYSA-M

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2]

Canonical SMILES

CS(=O)(=O)[O-].[Pb+2]

17570-76-2

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

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